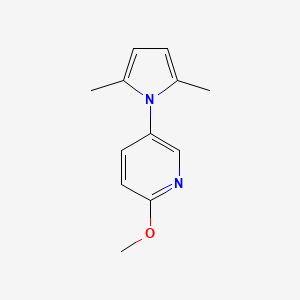

5-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methoxypyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methoxypyridine is a heterocyclic compound that features both pyrrole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methoxypyridine typically involves the reaction of 2,5-dimethylpyrrole with 2-methoxypyridine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where the pyrrole and pyridine derivatives are combined in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methoxypyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

5-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methoxypyridine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including antibacterial and antitumor activities.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes

Mechanism of Action

The mechanism of action of 5-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methoxypyridine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

2,5-Dimethylpyrrole: Shares the pyrrole ring but lacks the pyridine moiety.

2-Methoxypyridine: Contains the pyridine ring with a methoxy group but lacks the pyrrole ring.

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: A related compound with additional functional groups

Uniqueness

5-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methoxypyridine is unique due to its combination of pyrrole and pyridine rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its versatility in various applications, making it a valuable compound for research and industrial purposes .

Biological Activity

5-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methoxypyridine is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H14N2O, indicating the presence of two nitrogen atoms in its structure. The compound features both pyrrole and pyridine rings, which contribute to its diverse chemical reactivity and biological interactions. The methoxy group attached to the pyridine ring enhances solubility, facilitating its interaction with biological systems .

Mechanisms of Biological Activity

Research has demonstrated that this compound exhibits various biological activities, including:

- Antioxidant Activity : The compound has shown potential as an antioxidant, which may protect cells from oxidative stress.

- Antimicrobial Properties : Preliminary studies indicate that it may possess antimicrobial activity against certain pathogens.

- Cell Proliferation Modulation : Investigations into its effects on cell growth have revealed that it can influence cell proliferation rates in different cell types.

Research Findings

Several studies have investigated the biological activity of this compound. Key findings include:

- Monoclonal Antibody Production : In a study focusing on recombinant cell cultures, derivatives of pyrrole structures were found to enhance monoclonal antibody production. Although this study primarily focused on related compounds, it highlights the potential for structural analogs like this compound to influence bioprocesses positively .

Table 1: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antioxidant | Potential protective effects against oxidative stress |

| Antimicrobial | Activity against specific pathogens (preliminary) |

| Cell Proliferation | Modulation of growth rates in various cell types |

Case Studies

A notable case study involved testing the compound's efficacy in enhancing antibody production in cell cultures. The results indicated that derivatives containing the pyrrole moiety significantly improved cell-specific productivity without compromising cell viability. This suggests that structural modifications can lead to enhanced biopharmaceutical production .

Structural Analysis and Comparisons

The unique dual-ring structure of this compound allows for versatile reactivity compared to other compounds. For instance:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(substituted)acetyl benzohydrazides | Contains hydrazide moiety | Variable reactivity patterns |

| 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide | Amide linkage enhances activity | Increased monoclonal antibody production |

Future Directions

Further research is needed to fully elucidate the mechanisms underlying the biological activities of this compound. Future studies should focus on:

- In Vivo Studies : To assess the therapeutic potential and safety profile.

- Mechanistic Studies : To understand how the compound interacts at a molecular level with various biological targets.

Properties

Molecular Formula |

C12H14N2O |

|---|---|

Molecular Weight |

202.25 g/mol |

IUPAC Name |

5-(2,5-dimethylpyrrol-1-yl)-2-methoxypyridine |

InChI |

InChI=1S/C12H14N2O/c1-9-4-5-10(2)14(9)11-6-7-12(15-3)13-8-11/h4-8H,1-3H3 |

InChI Key |

JOSVQQDTVYZKHG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(N1C2=CN=C(C=C2)OC)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.